Cas no 356783-24-9 ((E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide)

(E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide 化学的及び物理的性質

名前と識別子

-

- N-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide

- Methanimidamide, N'-(5-bromo-3-cyano-2-pyrazinyl)-N,N-dimethyl-

- (E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide

- 356783-24-9

- W18384

- (E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylmethanimidamide

- AKOS037646899

- N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylmethanimidamide

- AS-71437

- SCHEMBL6375896

- CS-0059679

-

- MDL: MFCD27938716

- インチ: 1S/C8H8BrN5/c1-14(2)5-12-8-6(3-10)13-7(9)4-11-8/h4-5H,1-2H3

- InChIKey: ZPJLEXQQDZICSP-UHFFFAOYSA-N

- ほほえんだ: C(N(C)C)=NC1=NC=C(Br)N=C1C#N

計算された属性

- せいみつぶんしりょう: 252.996

- どういたいしつりょう: 252.996

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.2A^2

- 疎水性パラメータ計算基準値(XlogP): 0.8

(E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D259981-5g |

N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide |

356783-24-9 | 97% | 5g |

$900 | 2023-09-02 | |

| Aaron | AR01DIH3-250mg |

(E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide |

356783-24-9 | 95% | 250mg |

$178.00 | 2023-12-14 | |

| A2B Chem LLC | AX08987-100mg |

(E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide |

356783-24-9 | 95% | 100mg |

$100.00 | 2024-04-20 | |

| A2B Chem LLC | AX08987-500mg |

(E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide |

356783-24-9 | 95% | 500mg |

$255.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130319-100mg |

(E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide |

356783-24-9 | 95% | 100mg |

¥974.00 | 2024-05-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130319-250mg |

(E)-N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide |

356783-24-9 | 95% | 250mg |

¥1334.00 | 2024-05-17 | |

| A2B Chem LLC | AX08987-1mg |

(E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide |

356783-24-9 | 95 | 1mg |

$73.00 | 2024-04-20 | |

| A2B Chem LLC | AX08987-250mg |

(E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide |

356783-24-9 | 95% | 250mg |

$185.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D259981-25g |

N'-(5-Bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide |

356783-24-9 | 97% | 25g |

$1800 | 2023-09-02 | |

| 1PlusChem | 1P01DI8R-100mg |

(E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide |

356783-24-9 | 95% | 100mg |

$98.00 | 2024-05-04 |

(E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide 関連文献

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

(E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamideに関する追加情報

Introduction to (E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide (CAS No. 356783-24-9)

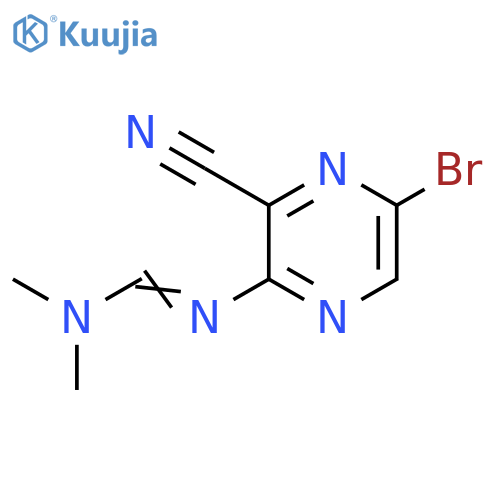

(E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 356783-24-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in academic and industrial laboratories.

The molecular structure of (E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide consists of a pyrazine core substituted with a bromine atom at the 5-position and a cyano group at the 3-position. This unique arrangement of functional groups contributes to its distinct chemical properties and reactivity, which are highly valued in synthetic chemistry and drug design.

In recent years, there has been a growing interest in pyrazine derivatives due to their diverse biological activities. Pyrazines are known for their role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer agents. The presence of both bromine and cyano groups in (E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide enhances its potential as a building block for more complex molecules with enhanced therapeutic effects.

One of the most compelling aspects of this compound is its utility in the synthesis of novel heterocyclic compounds. Heterocyclic chemistry plays a crucial role in medicinal chemistry, as many bioactive molecules contain heterocyclic structures. The formimidamide moiety in (E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide provides a versatile platform for further functionalization, allowing researchers to explore new chemical spaces and discover innovative drug candidates.

Recent studies have highlighted the importance of halogenated pyrazines in medicinal chemistry. Halogen atoms, such as bromine, are frequently incorporated into drug molecules due to their ability to enhance binding affinity and metabolic stability. The bromine atom in (E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide serves as a valuable handle for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.

The cyano group at the 3-position of the pyrazine ring adds another layer of complexity to the compound's reactivity. Cyano groups are known to participate in various chemical transformations, including nucleophilic addition and condensation reactions. This makes (E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide a versatile intermediate for constructing more complex molecular architectures.

In the context of drug discovery, the dimethylformimidamide part of the molecule contributes to its solubility and bioavailability, which are critical factors for pharmaceutical development. The formimidamide group is also known to exhibit inhibitory activity against certain enzymes and receptors, making it an attractive scaffold for designing bioactive molecules.

The synthesis of (E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are often employed to construct the desired molecular framework efficiently.

One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in anticancer therapies. The pyrazine derivative can be modified to create selective inhibitors that target specific kinases, thereby reducing side effects and improving therapeutic outcomes.

The growing body of research on pyrazine-based compounds suggests that they have significant potential in addressing various diseases. For instance, studies have shown that certain pyrazines exhibit anti-inflammatory properties by modulating immune responses. This has opened up new avenues for developing treatments for chronic inflammatory diseases.

The use of computational methods has also been instrumental in understanding the behavior of (E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets, providing insights into its mechanism of action and potential therapeutic effects.

In conclusion, (E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide (CAS No. 356783-24-9) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features make it an excellent candidate for further exploration in drug discovery and development. As our understanding of its properties continues to grow, so too will its potential contributions to medicine and science.

356783-24-9 ((E)-N'-(5-bromo-3-cyanopyrazin-2-yl)-N,N-dimethylformimidamide) 関連製品

- 1849285-02-4(Cyclohexane, [[1-(chloromethyl)cyclopropyl]methyl]-)

- 1693762-26-3(2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidin-5-ylmethanamine)

- 38985-72-7(4-(2-Fluorophenyl)-3-thiosemicarbazide)

- 50349-54-7(3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene)

- 338397-18-5(4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide)

- 1369818-69-8(1,4-Benzenediamine, 2-iodo-N1,N1-dimethyl-)

- 1211584-64-3(4-3-(difluoromethoxy)phenylpiperidine)

- 81-32-3(3,4,9,10-Perylenetetracarboxylic acid)

- 2098014-26-5((2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone)

- 2137992-22-2(tert-butyl N-[(2-pentanoylcyclopropyl)methyl]carbamate)